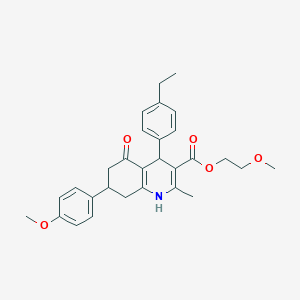

2-Methoxyethyl 4-(4-ethylphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

The compound 2-Methoxyethyl 4-(4-ethylphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (hereafter referred to as the target compound) is a hexahydroquinoline derivative characterized by:

- A 2-methoxyethyl ester at position 2.

- 4-(4-Ethylphenyl) and 7-(4-methoxyphenyl) substituents on the hexahydroquinoline core.

- A 2-methyl group and a 5-oxo moiety.

The 2-methoxyethyl ester and aromatic substituents likely enhance solubility and binding interactions compared to simpler analogs.

Properties

IUPAC Name |

2-methoxyethyl 4-(4-ethylphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO5/c1-5-19-6-8-21(9-7-19)27-26(29(32)35-15-14-33-3)18(2)30-24-16-22(17-25(31)28(24)27)20-10-12-23(34-4)13-11-20/h6-13,22,27,30H,5,14-17H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMRCGDJGXOZOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC(=C2C(=O)OCCOC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(4-ethylphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the core hexahydroquinoline structure, followed by the introduction of the methoxyethyl, ethylphenyl, and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include organometallic compounds, halogenated intermediates, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-(4-ethylphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the replacement of specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

The compound 2-Methoxyethyl 4-(4-ethylphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has garnered attention in various scientific fields due to its potential applications. This article explores its applications in medicinal chemistry, materials science, and as a biochemical probe, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the hexahydroquinoline structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to inhibit specific pathways involved in cancer progression makes it a candidate for further development in cancer therapies .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies have demonstrated its potential to reduce beta-amyloid production and deposition, which are critical factors in Alzheimer's disease pathology. This suggests that derivatives of this compound could be explored for therapeutic strategies against neurodegenerative diseases .

Materials Science

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer formulations. Its unique structural features allow it to enhance the thermal stability and mechanical properties of polymers. Research has explored the incorporation of such compounds into polymer matrices to improve their performance in various applications, including coatings and composites .

Biochemical Probes

Fluorescent Probes

Due to its structural characteristics, the compound can be modified to serve as a fluorescent probe for biological imaging. Such probes are essential for tracking cellular processes in real-time. Studies have indicated that derivatives can be engineered to emit fluorescence upon interaction with specific biomolecules, facilitating advanced imaging techniques in biological research .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits cancer cell proliferation | |

| Neuroprotective | Reduces beta-amyloid levels | |

| Fluorescent Probes | Emission upon biomolecule interaction |

Case Study 1: Anticancer Efficacy

A study investigated the effects of hexahydroquinoline derivatives on breast cancer cell lines. The results demonstrated a significant reduction in cell viability when treated with the compound, indicating its potential as an effective anticancer agent.

Case Study 2: Neuroprotection

In another study focused on neurodegenerative diseases, researchers tested the compound's effects on neuronal cultures exposed to beta-amyloid. The results showed a marked decrease in neurotoxicity, suggesting that it could be developed into a therapeutic agent for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(4-ethylphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include differences in ester groups, aromatic substituents, and alkyl/functional group placements. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives

Crystallographic and Physicochemical Properties

Biological Activity

The compound 2-Methoxyethyl 4-(4-ethylphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule with notable potential in medicinal chemistry. Its structure suggests various biological activities due to the presence of multiple functional groups that can interact with biological targets.

- Molecular Formula : C28H31NO5

- Molecular Weight : 461.55 g/mol

- CAS Number : 5712-29-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The hexahydroquinoline structure is known for its potential as a scaffold in drug design, particularly in targeting enzymes involved in metabolic pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes associated with cancer metabolism or inflammation.

- Receptor Modulation : It could act as a modulator for various receptors involved in neurotransmission or hormonal regulation.

Anticancer Activity

Recent studies have investigated the anticancer properties of similar compounds within the hexahydroquinoline class. For instance, derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| U87 (Glioma) | 15 | Apoptosis induction | |

| MCF7 (Breast) | 10 | Cell cycle arrest |

Anti-inflammatory Effects

Compounds structurally related to the target molecule have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses.

| Study Reference | Model Used | Effect Observed |

|---|---|---|

| Mouse model | Reduced TNF-alpha levels | |

| RAW264.7 macrophages | Decreased IL-6 production |

Case Studies

- Case Study on Cancer Cell Lines : A research article examined a series of hexahydroquinoline derivatives and their effects on glioma cells. The study revealed that specific substitutions on the quinoline ring significantly enhanced cytotoxicity against U87 cells, suggesting that modifications similar to those in our compound could yield potent anticancer agents.

- Inflammation Model : In a murine model of inflammation, a derivative showed significant reduction in paw swelling and inflammatory mediator levels when administered at a dose of 20 mg/kg, indicating potential therapeutic applications for inflammatory diseases.

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis of hexahydroquinoline derivatives typically involves multi-step reactions. A common approach includes:

- Imine formation : Reacting substituted benzaldehydes (e.g., 4-ethylbenzaldehyde) with amines under acid catalysis .

- Cyclization : Using cyclohexanone derivatives to form the hexahydroquinoline core via Hantzsch-like reactions. Temperature control (60–80°C) and solvent selection (e.g., ethanol or toluene) are critical for regioselectivity .

- Esterification : Introducing the 2-methoxyethyl ester group via nucleophilic acyl substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>70%) .

Q. Which spectroscopic techniques are most effective for characterizing structural features?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and cyclohexanone ring conformation. Key signals include the methyl group at δ ~2.1 ppm and the ester carbonyl at δ ~170 ppm .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the ketone and ester) .

- X-ray Crystallography : Resolves steric effects of substituents (e.g., 4-ethylphenyl vs. 4-methoxyphenyl) and confirms the chair conformation of the cyclohexanone ring .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources. Standardize protocols using recombinant proteins .

- Purity Issues : HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Impurities from incomplete cyclization (e.g., open-chain intermediates) may skew activity .

- Structural Analogues : Compare activity with derivatives lacking the 4-ethylphenyl group to isolate substituent effects .

Q. What strategies optimize the reaction yield of the cyclization step?

- Catalyst Screening : Protic acids (e.g., p-toluenesulfonic acid) improve cyclization efficiency vs. Lewis acids .

- Solvent Effects : Polar aprotic solvents (DMF) enhance intermediate solubility but may require higher temperatures (90°C) .

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 h) and improves yield by 15–20% .

Q. How do phenyl ring substituents influence pharmacokinetic properties?

- Lipophilicity : The 4-ethylphenyl group increases logP (measured via shake-flask method), enhancing membrane permeability but reducing aqueous solubility .

- Metabolic Stability : Methoxy groups at the 4-position undergo slower O-demethylation (cytochrome P450 assays), prolonging half-life .

- SAR Studies : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to assess impact on target binding (e.g., kinase inhibition) .

Q. Which computational methods predict binding affinity to enzymatic targets?

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 1ATP) to model interactions with the quinoline core and hydrophobic pockets .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns (GROMACS) to evaluate substituent effects on binding entropy .

- QSAR Models : Train models with datasets of IC₅₀ values and substituent descriptors (Hammett σ) to predict activity against homologous targets .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.